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Pharmacokinetic Comparison at a Glance

Parameter

Methimazole

Carbimazole

Drug Status

Active Metabolite

Bioavailability

Time to Peak Serum

Concentration (Tmax)

Peak Serum Concentration
(Cmax)

Elimination Half-Life

Protein Binding

Active drug

Methimazole itself

80-95% [3] [4]

0.25 - 4.0 hours [7]; 1-2

hours [4]

Higher

2 - 6 hours [6] [4]; ~5

hours [7]

Minimal (<10%) [6] [4]
[7]

Prodrug (inactive itself)

Methimazole [1] [2]

Rapid and nearly complete conversion to
methimazole [5] [6]

For methimazole: ~2 hours [1]

Lower for methimazole after carbimazole
administration [1]

Governed by its conversion to methimazole

Data limited, but methimazole metabolite
has minimal binding
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Parameter Methimazole Carbimazole
Key Metabolic Pathway Hepatic (CYP450, FMO  Conversion to methimazole
systems) [7] (enzymatic/hydrolysis) [6] [2]
Dosage Equivalency Reference ~1.6:1 molar ratio (e.g., 5 mg carbimazole =

3 mg methimazole) [1] [2]

The metabolic relationship between the two drugs can be visualized in the following pathway.

(Carbimazole (ProdrugD

In Vivo Conversion
(Rapid, Enzymatic/Hydrolysis)

Methimazole (Active Drug)

Inhibits Thyroid Peroxidase
(TPO)

Reduced Thyroid Hormone
(T4 & T3) Synthesis

Click to download full resolution via product page

Detailed Experimental Data and Methodologies

The comparative data in the summary table is supported by specific study designs and experimental

protocols.
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e Study on Disposition in Cats [1]: This study directly compared the oral disposition of 5 mg doses of
both drugs in nine clinically normal cats. Serum concentrations of methimazole were measured over
time. Key Findings: After methimazole administration, peak serum levels were reached at 30
minutes. After carbimazole administration, serum carbimazole remained low, but methimazole
became measurable, peaking at 120 minutes. The maximum serum concentration and area under the
curve (AUC) for methimazole were about twofold higher after methimazole administration than after
an equivalent 5 mg dose of carbimazole. When adjusted for molecular weight, the doses were nearly
equipotent on a molar basis.

e Comparative Bioavailability in Humans [5]: This human study investigated the oral bioavailability of
therapeutic doses of methimazole and carbimazole in seven euthyroid subjects. It used a highly
sensitive gas chromatographic-mass spectrometric assay and deuterium-labeled methimazole as an
internal standard to increase statistical power. Key Findings: Intake of 15 mg carbimazole resulted in
plasma methimazole concentrations and pharmacokinetic data comparable to an equimolar amount
of methimazole (9.2 mg). Maximum plasma concentrations and half-lives were similar, leading to the
conclusion that carbimazole is rapidly and totally bioactivated to methimazole, and the drugs are
equipotent on a molar basis.

Key Implications for Research and Development

The pharmacokinetic profile of these drugs informs their clinical and research use.

¢ Dosing Considerations: Due to its higher molecular weight and conversion process, a larger
milligram dose of carbimazole is required to achieve a bioequivalent amount of active methimazole
in the system. The commonly cited equivalence is approximately 5 mg of carbimazole to 3 mg of
methimazole [2]. This is consistent with the ~1.6:1 molar ratio found in the feline study [1].

¢ Onset of Action: The need for in vivo conversion means that the active substance, methimazole,
appears in the bloodstream more slowly after carbimazole administration. This may be a factor in
clinical scenarios where a rapid onset of antithyroid action is desired [1].

¢ Adverse Effect Profile: While both drugs can cause similar adverse effects, some clinical
observations, particularly in veterinary medicine, suggest that carbimazole may have a lower
incidence of certain side effects, such as gastrointestinal upset. This is potentially attributed to the
tastelessness of carbimazole compared to the bitterness of methimazole, or differences in local
exposure during the conversion process [2]. However, as carbimazole is rapidly converted to
methimazole systemically, serious adverse reactions associated with methimazole could
theoretically also occur with carbimazole [2].

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8337482/
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/6642787/
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.sciencedirect.com/topics/veterinary-science-and-veterinary-medicine/carbimazole
https://pubmed.ncbi.nlm.nih.gov/8337482/
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8337482/
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.sciencedirect.com/topics/veterinary-science-and-veterinary-medicine/carbimazole
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.smolecule.com/products/s535115?utm_src=pdf-body
https://www.sciencedirect.com/topics/veterinary-science-and-veterinary-medicine/carbimazole
https://www.smolecule.com/products/s535115?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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